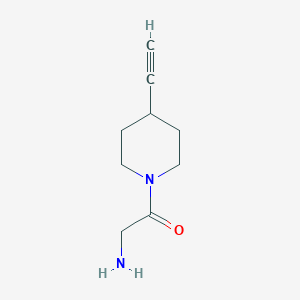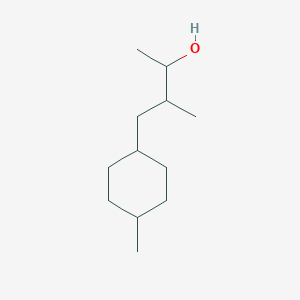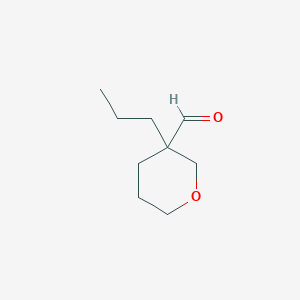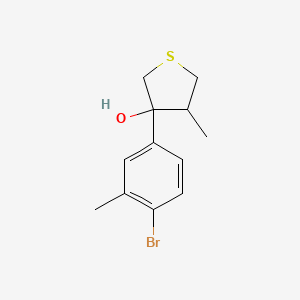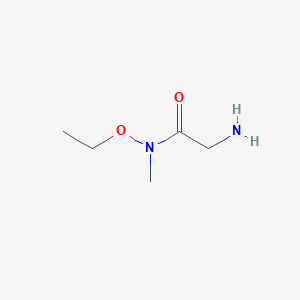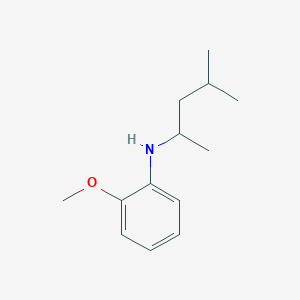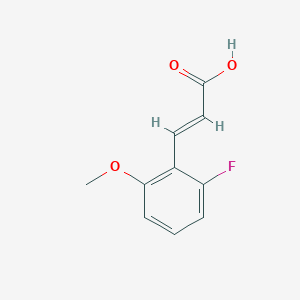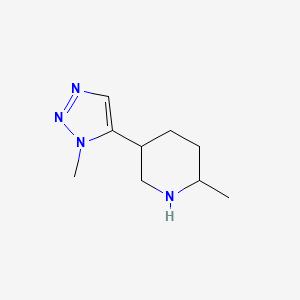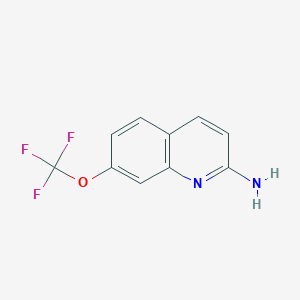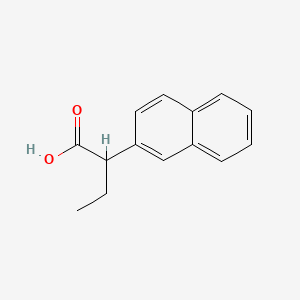![molecular formula C13H18N2 B13256896 3-(Pyridin-2-ylmethyl)-8-azabicyclo[3.2.1]octane](/img/structure/B13256896.png)
3-(Pyridin-2-ylmethyl)-8-azabicyclo[3.2.1]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Pyridin-2-ylmethyl)-8-azabicyclo[321]octane is a bicyclic compound that features a pyridine ring attached to an azabicyclooctane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-2-ylmethyl)-8-azabicyclo[3.2.1]octane typically involves the cyclization of appropriate precursors. One common method involves the reaction of pyridine-2-carbaldehyde with a bicyclic amine under specific conditions to form the desired product. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
3-(Pyridin-2-ylmethyl)-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any unsaturated bonds.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be formed using halogenating agents like N-bromosuccinimide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: N-bromosuccinimide in an organic solvent like dichloromethane.
Major Products
Oxidation: Oxidized derivatives with functional groups such as ketones or carboxylic acids.
Reduction: Saturated derivatives with reduced double bonds.
Substitution: Halogenated derivatives with bromine or chlorine atoms.
Scientific Research Applications
3-(Pyridin-2-ylmethyl)-8-azabicyclo[3.2.1]octane has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new pharmaceutical agents, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies related to receptor binding and enzyme inhibition.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Pyridin-2-ylmethyl)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets such as receptors or enzymes. The pyridine ring can engage in π-π stacking interactions, while the azabicyclooctane structure provides rigidity and spatial orientation. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(Pyridin-3-ylmethyl)-8-azabicyclo[3.2.1]octane
- 2-(Pyridin-2-ylmethyl)-8-azabicyclo[3.2.1]octane
- 3-(Pyridin-4-ylmethyl)-8-azabicyclo[3.2.1]octane
Uniqueness
3-(Pyridin-2-ylmethyl)-8-azabicyclo[3.2.1]octane is unique due to the position of the pyridine ring, which influences its chemical reactivity and biological activity. The specific arrangement of the pyridine ring and the azabicyclooctane structure provides distinct binding properties and interaction capabilities compared to its analogs.
Properties
Molecular Formula |
C13H18N2 |
|---|---|
Molecular Weight |
202.30 g/mol |
IUPAC Name |
3-(pyridin-2-ylmethyl)-8-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C13H18N2/c1-2-6-14-11(3-1)7-10-8-12-4-5-13(9-10)15-12/h1-3,6,10,12-13,15H,4-5,7-9H2 |
InChI Key |
GOQCAAHUJGRBRW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(CC1N2)CC3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


